1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea
Description
Propriétés
IUPAC Name |
1-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-2-23-8-4-7-14(23)16-21-15(25-22-16)11-20-17(24)19-10-12-5-3-6-13(18)9-12/h3-9H,2,10-11H2,1H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKCFPVISQPRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)NCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a pyrrole ring, an oxadiazole moiety, and a fluorobenzyl urea group. This unique arrangement contributes to its diverse biological activities.
Pharmacological Properties
Recent studies have highlighted various pharmacological properties associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of pyrrole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have shown effective inhibition against various bacterial strains. In vitro studies revealed that certain pyrrole derivatives had minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli , suggesting strong antibacterial potential .
Anticancer Activity
The oxadiazole derivatives have been studied for their anticancer properties. A related compound demonstrated cytotoxic effects on cancer cell lines, indicating that the structural components of the oxadiazole and pyrrole rings may contribute to apoptosis induction in malignant cells .
Anti-inflammatory Effects
Pyrrole derivatives are also known for their anti-inflammatory activities. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a potential mechanism for treating inflammatory diseases .
The biological activity of 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The urea moiety may interact with specific enzymes involved in cell signaling pathways, leading to reduced proliferation of cancer cells.
- Disruption of Bacterial Cell Walls : The presence of the pyrrole ring is hypothesized to interfere with bacterial cell wall synthesis.
- Modulation of Cytokine Production : By affecting intracellular signaling pathways, this compound may modulate the production of inflammatory mediators.
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: Antimicrobial Evaluation
A study evaluated a series of pyrrole-based compounds for their antimicrobial efficacy. The results indicated that compounds with similar structural features to 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Activity
In another study focusing on oxadiazole derivatives, compounds were tested against various cancer cell lines. Results showed significant cytotoxicity and induced apoptosis in treated cells, highlighting the therapeutic potential of these derivatives in oncology .
Data Table: Biological Activities
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated efficacy against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound has been shown to enhance the activity of caspase enzymes, which are crucial for programmed cell death.
- Cell Cycle Arrest : Research indicates that it can cause significant cell cycle arrest in the G2/M phase, inhibiting cancer cell proliferation.
S1P Receptor Modulation
The compound has been identified as a selective modulator of sphingosine 1-phosphate (S1P) receptors. This property suggests its potential use in treating conditions related to autoimmune diseases and vascular disorders. The selectivity for S1P receptor subtypes can minimize side effects typically associated with broader receptor agonists.
Toxicological Studies
Toxicological assessments are crucial for determining the safety profile of any new drug candidate. Preliminary studies indicate that while the compound exhibits promising therapeutic effects, further investigations are necessary to fully understand its toxicity and long-term safety.
Case Studies
Several case studies have been documented that illustrate the compound's effectiveness:
- Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability among MDA-MB-231 breast cancer cells.
- Liver Cancer Models : The compound was tested on HepG2 liver cancer cells, showing similar apoptotic effects and cell cycle disruption.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives from patent literature ():
Key Observations:
Oxadiazole vs. Triazolopyrazine Cores : The target compound’s 1,2,4-oxadiazole core offers rigidity and metabolic resistance, whereas triazolopyrazine derivatives () may prioritize π-π stacking interactions in CNS targets .
Fluorine Substituents : The 3-fluorobenzyl group in the target compound contrasts with trifluoromethyl groups in analogs (). Trifluoromethyl groups enhance electronegativity and membrane permeability but may increase toxicity .
Urea Modifications: While all compounds retain the urea moiety, its positioning varies.
Research Findings and Patent Trends
- Synthetic Accessibility : The target compound’s pyrrole-oxadiazole scaffold is synthetically tractable via cyclization reactions, as inferred from methods in . However, the trifluoromethyl-containing analogs () require more complex sulfonation or fluorination steps .
- Biological Hypotheses : Fluorinated aryl groups (e.g., 3-fluorobenzyl) are prevalent in kinase inhibitors (e.g., EGFR inhibitors), suggesting the target compound may share similar mechanistic pathways. In contrast, the imidazolidinedione moiety in implies protease or phosphatase modulation .
- Patent Focus: Recent patents emphasize formulations with enhanced solubility (e.g., morpholinoethyl groups in ), indicating that the target compound may require similar optimization for preclinical development .
Q & A
Synthesis and Optimization
Basic Q1: What are the most efficient synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized? Methodological Answer: The synthesis involves multi-step protocols, typically starting with cyclization to form the oxadiazole ring. For example, hydrazides and carboxylic acid derivatives undergo dehydrating cyclization under reflux in anhydrous toluene or CHCl3 (1–2 hours, 80–100°C) . Subsequent coupling with substituted amines (e.g., 3-fluorobenzylamine) in a 2:1 EtOH–AcOH mixture improves crystallinity and yield . Optimizing solvent polarity and reflux duration (e.g., using toluene for azide coupling) minimizes side reactions like hydrolysis of the oxadiazole ring .
Advanced Q2: How can regioselectivity challenges in oxadiazole ring formation be addressed during synthesis? Methodological Answer: Regioselectivity is influenced by precursor substitution patterns. For instance, using electron-withdrawing groups (e.g., fluorobenzyl) on the amine precursor directs cyclization to the 1,2,4-oxadiazole position. Computational modeling (DFT) of transition states can predict favorable pathways, while microwave-assisted synthesis reduces reaction time and improves selectivity .
Structural Characterization
Basic Q3: What analytical techniques are critical for confirming the compound’s structure and purity? Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves aromatic protons (δ 7.1–7.4 ppm for fluorobenzyl) and oxadiazole methylene (δ 4.2–4.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns. X-ray crystallography validates the 3D arrangement of the pyrrole and oxadiazole moieties .
Advanced Q4: How can dynamic rotational barriers in the urea moiety be analyzed? Methodological Answer: Variable-temperature NMR (VT-NMR) at 298–400 K detects restricted rotation around the urea C–N bond. Line-shape analysis calculates rotational energy barriers (ΔG‡ ≈ 12–15 kcal/mol), while DFT simulations correlate with experimental data to assess steric effects from the 3-fluorobenzyl group .
Stability and Reactivity
Basic Q5: What conditions destabilize the urea linkage, and how can degradation be mitigated? Methodological Answer: The urea group hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions. Stabilization strategies include storing the compound in anhydrous DMSO at –20°C and avoiding protic solvents during synthesis. Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation rates .
Advanced Q6: How does the oxadiazole ring’s electronic environment influence its susceptibility to nucleophilic attack? Methodological Answer: Electron-deficient oxadiazoles (due to the fluorobenzyl group) are prone to nucleophilic substitution at the C5 methyl position. Cyclic voltammetry (CV) measures redox potentials, while Fukui function analysis identifies electrophilic hotspots. Protective groups (e.g., Boc) on the pyrrole nitrogen reduce reactivity .
Biological Activity and SAR
Basic Q7: What in vitro assays are suitable for preliminary evaluation of bioactivity? Methodological Answer: Enzyme inhibition assays (e.g., kinase or protease targets) use fluorogenic substrates to measure IC50 values. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) screen for cytotoxicity. Dose-response curves (1–100 µM) identify lead candidates .
Advanced Q8: How can structure-activity relationships (SAR) be systematically explored for this compound? Methodological Answer: SAR studies involve synthesizing analogs with variations in the pyrrole (e.g., ethyl vs. methyl), oxadiazole (e.g., methyl vs. trifluoromethyl), and fluorobenzyl substituents. 3D-QSAR models (CoMFA/CoMSIA) correlate substituent properties (logP, H-bonding) with activity, guiding rational design .
Environmental and Metabolic Fate
Advanced Q9: What methodologies assess the compound’s environmental persistence and biodegradation pathways? Methodological Answer: OECD 301F biodegradation tests quantify mineralization (CO2 evolution) over 28 days. LC-MS/MS traces metabolites (e.g., hydrolyzed urea derivatives) in soil/water matrices. Computational tools (EPI Suite) predict bioaccumulation (BCF) and toxicity (ECOSAR) .
Advanced Q10: How can in vitro microsomal assays predict metabolic stability? Methodological Answer: Liver microsomes (human/rat) incubated with the compound (1–50 µM) identify phase I metabolites (oxidation, demethylation) via UPLC-QTOF. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) map metabolic pathways. Intrinsic clearance (Clint) is calculated from half-life data .
Target Identification
Advanced Q11: What strategies elucidate the compound’s molecular targets in complex biological systems? Methodological Answer: Chemical proteomics (affinity chromatography with a biotinylated analog) pulls down binding proteins from cell lysates. SILAC-based mass spectrometry quantifies enriched targets. CRISPR-Cas9 knockout of candidate genes validates functional relevance .
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